4-Hydroxybenzamide hydrate

説明

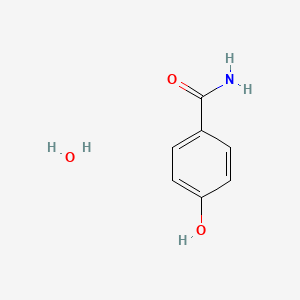

Structure

3D Structure of Parent

特性

IUPAC Name |

4-hydroxybenzamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.H2O/c8-7(10)5-1-3-6(9)4-2-5;/h1-4,9H,(H2,8,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXBTSPVUITUAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677617 | |

| Record name | 4-Hydroxybenzamide--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138169-57-0 | |

| Record name | 4-Hydroxybenzamide--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Synthesis of 4 Hydroxybenzamide

Synthesis from 4-Hydroxybenzoic Acid Precursors

The conversion of 4-hydroxybenzoic acid to 4-hydroxybenzamide (B152061) is a primary focus of industrial and laboratory synthesis. This transformation can be achieved through several methods, including direct amidation and approaches guided by the principles of green chemistry.

A prominent high-yield industrial method for producing 4-hydroxybenzamide is the direct amidation of 4-hydroxybenzoic acid using methyl carbamate (B1207046). chemicalbook.com This process is valued for its high conversion rates and the purity of the final product.

The success of the amidation of 4-hydroxybenzoic acid with methyl carbamate hinges on carefully controlled reaction parameters. A catalyst, typically triethylenediamine (DABCO), is employed to facilitate the reaction. chemicalbook.com The process achieves a yield of approximately 98.7% with a purity of 99.5% or higher. chemicalbook.com Key parameters for this synthesis are detailed in the table below. chemicalbook.com

| Parameter | Value |

| Starting Material | 4-Hydroxybenzoic Acid |

| Reagent | Methyl Carbamate |

| Catalyst | Triethylenediamine (DABCO) |

| Molar Ratio (Acid:Carbamate) | 1 : 1.05 |

| Catalyst Loading | 1.5–3.0 wt% |

| Temperature Profile | Initial: 130°C, Final: 180°C |

| Reaction Time | ~4.5 hours |

| Yield | 98.7% |

| Purity | ≥99.5% |

The reaction mechanism for the amidation of 4-hydroxybenzoic acid with methyl carbamate proceeds through a series of defined steps:

Activation: At elevated temperatures (130°C to 180°C), methyl carbamate undergoes thermal decomposition to generate ammonia (B1221849) (NH₃) in situ.

Nucleophilic Attack: The generated ammonia, a nucleophile, attacks the electrophilic carbonyl carbon of the carboxylic acid group on 4-hydroxybenzoic acid.

Dehydration: Following the nucleophilic attack, a molecule of water is eliminated, leading to the formation of the stable amide bond and yielding 4-hydroxybenzamide.

This pathway is efficient and results in minimal byproducts, with residual 4-hydroxybenzoic acid content often below 0.1%. chemicalbook.com

In line with the principles of green chemistry, new methods are being explored to make the synthesis of amides more environmentally benign. Microwave-assisted synthesis represents a significant advancement, offering substantial reductions in reaction time, increased yields, and often eliminating the need for harsh catalysts. anton-paar.commdpi.comnih.gov The use of microwave irradiation can accelerate the direct amidation of carboxylic acids and amines, often under solvent-free conditions, which minimizes waste. nih.govoatext.com

Another green approach involves the utilization of renewable feedstocks. Emerging methods have demonstrated the synthesis of 4-hydroxybenzamide from lignocellulosic biomass, such as poplar or oil palm, which naturally contains p-hydroxybenzoate esters. osti.gov Through treatment with aqueous ammonia at elevated temperatures (e.g., 150°C), these esters can be converted into 4-hydroxybenzamide with yields between 70-75%. osti.gov This biomass-derived route offers a sustainable alternative to traditional chemical synthesis pathways.

Amidation via Methyl Carbamate

Ammonolysis of Methyl p-Hydroxybenzoate

A widely adopted industrial method for synthesizing 4-hydroxybenzamide is the ammonolysis of methyl p-hydroxybenzoate. This process involves reacting the methyl ester with a concentrated aqueous solution of ammonia under conditions of high temperature and pressure. google.comgoogle.com This method is well-suited for continuous reactor systems.

Research into optimizing reaction conditions has shown a clear relationship between temperature, time, and yield. However, excessive amounts of ammonia or temperatures exceeding 160°C can lead to side reactions and decomposition, thereby reducing the yield.

| Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 100 | 5 | 67 | 98.2 |

| 120 | 5 | 60 | 97.8 |

| 160 | 2 | 47 | 96.5 |

Data derived from research on the ammonolysis of methyl p-hydroxybenzoate.

High-Pressure Reaction Optimization

The synthesis of 4-hydroxybenzamide can be efficiently achieved through the high-pressure ammonolysis of methyl p-hydroxybenzoate. This industrial method involves reacting methyl p-hydroxybenzoate with concentrated aqueous ammonia (25–28 wt%) under elevated temperature and pressure. Optimal conditions for this reaction include a temperature range of 100–160°C and a pressure of 5–15 bar. The molar ratio of the methyl ester to ammonia is a critical parameter, with an optimized ratio being approximately 1:37–40. The reaction time typically ranges from 2 to 10 hours.

Another high-yield industrial method is the direct amidation of 4-hydroxybenzoic acid using methyl carbamate, catalyzed by triethylenediamine (DABCO). chemicalbook.com This process utilizes a temperature gradient, starting at 130°C and gradually increasing to 180°C over 4.5 hours. chemicalbook.com A key advantage of this method is the ability to recover and reuse unreacted methyl carbamate and the DABCO catalyst through vacuum distillation, which enhances the economic viability of the process. chemicalbook.com

Yield Considerations and Process Challenges

The direct amidation of 4-hydroxybenzoic acid with methyl carbamate demonstrates significantly higher yields, reaching up to 98.7% with a purity of ≥99.5%. chemicalbook.com This method is advantageous due to the minimal formation of byproducts, with residual 4-hydroxybenzoic acid being less than 0.1%. The recyclability of the catalyst further contributes to its efficiency.

Table 1: Yield Optimization in Ammonolysis of Methyl p-Hydroxybenzoate

| Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 100 | 5 | 67 | 98.2 |

| 120 | 5 | 60 | 97.8 |

| 160 | 2 | 47 | 96.5 |

This table presents data on how varying temperature and reaction time impacts the yield and purity of 4-hydroxybenzamide synthesized via the ammonolysis of methyl p-hydroxybenzoate.

Catalytic Hydration of 4-Hydroxybenzonitrile (B152051)

The catalytic hydration of 4-hydroxybenzonitrile presents a straightforward method for synthesizing 4-hydroxybenzamide, particularly on a laboratory scale. This reaction is typically carried out using sulfuric acid (0.5–1.0 M) as a catalyst in a solvent mixture of water and acetonitrile (B52724) (1:1.5 v/v). The reaction proceeds at a moderate temperature of 50°C over 24 hours. This method is known for its simplicity and can achieve yields between 85% and 90% with a purity of 99.2% after recrystallization.

More advanced catalytic systems have also been explored. For instance, a chitin-supported ruthenium (Ru/chitin) catalyst has been shown to be effective for the hydration of nitriles to their corresponding amides under near-neutral, aqueous conditions. rsc.org This approach avoids the need for specialized equipment. rsc.org Another method utilizes a palladium catalyst for the dehydration of 4-hydroxybenzamide to produce p-hydroxybenzonitrile, a reaction that can be reversed under specific conditions. google.com

Biomass-Derived Synthesis from Lignocellulosic Feedstocks

Emerging sustainable methods focus on the synthesis of 4-hydroxybenzamide from renewable biomass sources, such as lignocellulosic feedstocks. dntb.gov.uaosti.gov Certain plants, like poplar and oil palm, contain p-hydroxybenzoate esters within their structure. dntb.gov.ua These esters can be converted into 4-hydroxybenzamide through a one-step process involving treatment with aqueous ammonia at elevated temperatures. researchgate.net

Sustainable Production Methods and Principles

The synthesis of 4-hydroxybenzamide from biomass aligns with the principles of green chemistry by utilizing renewable feedstocks and potentially reducing reliance on petroleum-based precursors. osti.gov The process typically involves a pretreatment of the biomass, such as milling and extraction with sodium hydroxide, to liberate the p-hydroxybenzoate esters. Subsequently, these esters undergo ammonolysis with aqueous ammonia at approximately 150°C and 20 bar pressure for about 6 hours. This method has demonstrated yields of 70–75%. The final product is then purified by crystallization from ethanol/water mixtures. This approach not only utilizes agricultural waste but also offers a more environmentally benign route to a valuable chemical intermediate. osti.gov

Comparative Analysis of Synthetic Routes

The various synthetic routes to 4-hydroxybenzamide each present distinct advantages and disadvantages in terms of efficiency, purity, and scalability.

Evaluation of Efficiency, Purity, and Scalability

The direct amidation of 4-hydroxybenzoic acid stands out for its high yield (98.7%) and purity (99.5%), making it highly suitable for large-scale industrial production where cost-efficiency is paramount. In contrast, the high-pressure ammonolysis of methyl p-hydroxybenzoate offers moderate yields (up to 67%) and purity (98.2%) and is also amenable to industrial-scale continuous reactor systems.

The catalytic hydration of 4-hydroxybenzonitrile, while offering high purity (99.2%) and good yields (85-90%), is generally considered more suitable for laboratory-scale synthesis due to factors that may limit its scalability for bulk production. The biomass-derived route is a promising sustainable option with high scalability and cost-effectiveness, achieving yields of around 75% and a purity of 97.5%.

The choice of synthetic method is often dictated by the intended application. For pharmaceutical uses where purity is the primary concern, nitrile hydration is a favorable option. For bulk chemical production, the direct amidation and biomass-derived methods offer the most cost-effective solutions.

Table 2: Comparative Analysis of Synthetic Routes for 4-Hydroxybenzamide

| Method | Yield (%) | Purity (%) | Scalability |

| Direct Amidation of 4-Hydroxybenzoic Acid | 98.7 | 99.5 | High |

| Ammonolysis of Methyl p-Hydroxybenzoate | 67 | 98.2 | Moderate |

| Catalytic Hydration of 4-Hydroxybenzonitrile | 85-90 | 99.2 | Low |

| Biomass-Derived Synthesis | 75 | 97.5 | High |

This interactive table provides a comparative overview of the key performance metrics for different synthetic routes to 4-hydroxybenzamide.

Criteria for Method Selection in Research and Development

The selection of a synthetic methodology for 4-hydroxybenzamide in a research and development (R&D) context is a multifaceted process, governed by a range of scientific, economic, and environmental factors. The optimal choice is rarely based on a single metric but rather on a balanced evaluation of various criteria to align with the specific goals of a project, whether for small-scale laboratory investigation or large-scale industrial production.

Advanced Synthetic Methodologies

Several advanced methods for the synthesis of 4-hydroxybenzamide have been developed, each presenting a unique profile of advantages and challenges. The primary routes include the direct amidation of 4-hydroxybenzoic acid, the ammonolysis of its esters like methyl p-hydroxybenzoate, and innovative approaches utilizing biomass and biocatalysis.

Amidation of 4-Hydroxybenzoic Acid: A high-yield industrial method involves the direct amidation of 4-hydroxybenzoic acid with methyl carbamate. chemicalbook.com This process is catalyzed by triethylenediamine (DABCO) and proceeds through a temperature gradient. The reaction mechanism involves the thermal decomposition of methyl carbamate to generate ammonia in situ, which then acts as the nucleophile, attacking the carboxyl group of the 4-hydroxybenzoic acid, followed by dehydration to form the amide bond. This method is noted for its high efficiency, achieving yields of up to 98.7% with a purity of ≥99.5%. chemicalbook.com A significant advantage for industrial application is the ability to recover and reuse unreacted methyl carbamate and the DABCO catalyst through vacuum distillation. chemicalbook.com

Ammonolysis of Methyl p-Hydroxybenzoate: This method involves the reaction of methyl p-hydroxybenzoate with concentrated aqueous ammonia under high-pressure conditions. google.com It is well-suited for industrial settings, particularly with continuous reactors. Following the reaction, the product is typically isolated through vacuum concentration and cooling crystallization. A key process consideration is the recovery and reuse of unreacted materials; residual 4-hydroxybenzoic acid in the filtrate can be recovered by acidification and then re-esterified for use in subsequent batches. However, this method faces challenges, including reduced yields from side reactions when using excessive ammonia and decomposition at temperatures above 160°C.

Biomass-Derived Synthesis: An emerging sustainable approach utilizes p-hydroxybenzoate esters found in lignocellulosic biomass from sources like poplar or oil palm. glbrc.org The process begins with milling the biomass and extracting the esters, which are then converted to 4-hydroxybenzamide via treatment with aqueous ammonia at elevated temperature and pressure. This "green" method achieves yields of 70–75% and uses water as a solvent, avoiding the need for chromatographic purification and employing inexpensive reagents. glbrc.org The resulting p-hydroxybenzamide can serve as a building block for other valuable chemicals. glbrc.org

Biocatalysis: Enzymatic synthesis represents a highly specific and environmentally benign route. The enzyme NspN, for instance, can convert 3-amino-4-hydroxybenzoic acid into 3-amino-4-hydroxybenzamide. Biocatalytic methods, including whole-cell biotransformation, are being explored in the pharmaceutical industry to improve the efficiency of drug synthesis, often resulting in higher yields and a reduced environmental footprint compared to traditional chemical methods.

Table 1: Comparison of Synthetic Methods for 4-Hydroxybenzamide

| Method | Starting Material(s) | Key Reagents/Catalysts | Conditions | Yield | Purity | Key Advantages | Key Challenges |

|---|---|---|---|---|---|---|---|

| Direct Amidation | 4-Hydroxybenzoic acid | Methyl carbamate, Triethylenediamine (DABCO) | 130°C to 180°C, 4.5 hours | 98.7% chemicalbook.com | ≥99.5% chemicalbook.com | High yield and purity, catalyst recycling. chemicalbook.com | Requires temperature control and vacuum distillation for recovery. |

| Ammonolysis | Methyl p-hydroxybenzoate | Concentrated aqueous ammonia | High pressure, 100-120°C google.com | 95.0-98.0% google.com | 96.3-99.0% google.com | Suitable for continuous reactors, recovery of unreacted acid. | Side reactions with excess ammonia, decomposition at high temperatures. |

| Biomass-Derived | Poplar or oil palm biomass | Aqueous ammonia, NaOH (for extraction) | 150°C, 20 bar, 6 hours | 70-75% | >95% (for downstream product) glbrc.org | Sustainable feedstock, uses water as solvent, no chromatography. glbrc.org | Lower initial yield compared to other methods. |

| Biocatalysis | 3-Amino-4-hydroxybenzoic acid | Enzyme (e.g., NspN) | Specific enzymatic conditions | High | High | High specificity, environmentally friendly. | Limited to specific substrates, enzyme availability and cost. |

Criteria for Method Selection in Research and Development

The decision to employ a particular synthetic route is a strategic one in R&D, guided by the following critical factors:

Yield, Purity, and Efficiency: For many applications, particularly in pharmaceuticals, achieving high yield and exceptional purity is paramount. chemicalbook.comgoogle.com Methods like the direct amidation of 4-hydroxybenzoic acid are favored when the primary goal is to maximize the output of high-purity product. chemicalbook.com Process efficiency is also critical, encompassing reaction time and the complexity of purification steps. chemicalbook.comglbrc.org The need for laborious purification, such as chromatography, is a significant drawback for large-scale production. google.com

Safety and Environmental Impact (Green Chemistry): There is a growing emphasis on developing "green" and sustainable chemical processes. chemmethod.com This includes using less hazardous solvents (ideally water), operating under mild reaction conditions, and utilizing renewable feedstocks like biomass. google.comglbrc.orgchemmethod.com Biocatalytic routes are often considered highly favorable from an environmental perspective due to their specificity and operation under benign conditions. The selection process increasingly involves an analysis of the entire life cycle and potential toxicity of all chemicals involved, not just the starting materials. diva-portal.orgrsc.org

Regulatory Compliance: For compounds intended for use as active pharmaceutical ingredients (APIs) or intermediates, the manufacturing process must adhere to strict regulatory standards. google.com The chosen synthetic route must be robust, reproducible, and capable of consistently producing the final compound with a well-defined and controlled impurity profile. google.com

Functional Group Tolerance and Versatility: In a research context, especially during the development of new derivatives, a method's tolerance for various functional groups is important. acs.org A versatile synthesis allows for the creation of a library of related compounds for structure-activity relationship (SAR) studies without having to develop a new synthetic route for each analog. nih.gov

Crystallographic Investigations and Solid State Forms of 4 Hydroxybenzamide Hydrate

Crystal Structure Elucidation of Anhydrate and Hydrate (B1144303) Phases

The precise three-dimensional arrangement of atoms in both the anhydrous and hydrated forms of 4-Hydroxybenzamide (B152061) has been determined through rigorous crystallographic techniques. These studies provide foundational insights into the conformational and packing differences between the solid-state forms.

Single-crystal X-ray diffraction (SXRD) has been the primary technique for elucidating the atomic-level structures of 4-Hydroxybenzamide's crystalline phases. researchgate.net By growing suitable single crystals of the anhydrate from an acetone (B3395972) solution and a 1:1 hydrate from an aqueous solution, researchers have been able to solve their respective crystal structures. researchgate.net

The anhydrate of 4-Hydroxybenzamide crystallizes in the monoclinic space group P2₁/c. researchgate.net The 1:1 monohydrate also crystallizes in a monoclinic system. A key structural difference at the molecular level is the torsion angle of the amide group relative to the phenyl ring. In the anhydrate, this angle (C9-C5-C4-N3) is 7.0(4)°, while in the hydrate (angle C5-C6-C7-N1), it is -24.2(3)°. researchgate.net This significant conformational change highlights the impact of water incorporation on the molecule's preferred orientation. researchgate.net

The crystallographic data for the anhydrate and the 1:1 hydrate are summarized in the table below.

| Parameter | 4-Hydroxybenzamide Anhydrate researchgate.net | 4-Hydroxybenzamide Monohydrate (1:1) researchgate.net |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 4.5828 (15) | 12.030 (2) |

| b (Å) | 8.825 (3) | 3.840 (1) |

| c (Å) | 15.888 (5) | 16.143 (3) |

| β (°) ** | 90.770 (7) | 92.17 (3) |

| Volume (ų) ** | 642.5 (3) | 744.4 (3) |

| Z | 4 | 4 |

This table presents a summary of crystallographic data obtained from single-crystal X-ray diffraction studies.

Hydrogen bonds are the dominant intermolecular forces governing the crystal packing in 4-Hydroxybenzamide. The anhydrate structure is stabilized by two N–H···O hydrogen bonds and one O–H···O hydrogen bond, creating a robust network. researchgate.netresearchgate.net

The introduction of a water molecule in the monohydrate significantly alters this network. The monohydrate features two N–H···O hydrogen bonds, similar to the anhydrate, but also includes two O(water)–H···O bonds and one O–H···O(water) bond. researchgate.netresearchgate.net The water molecule acts as both a donor and an acceptor of hydrogen bonds, bridging 4-Hydroxybenzamide molecules and fundamentally changing the packing architecture. researchgate.net

Polymorphism and Hydrate Stoichiometry

4-Hydroxybenzamide exhibits polymorphism, including the existence of an anhydrate and at least two hydrated forms with different stoichiometries. These forms can be interconverted under certain conditions, such as changes in temperature.

The most well-characterized forms are the anhydrate and the 1:1 monohydrate. As previously discussed, they differ in molecular conformation (torsion angle), crystal system parameters, and unit cell volume, with the hydrate having a larger volume of 746.7 (2) ų compared to the anhydrate's 642.5 (3) ų. researchgate.netresearchgate.net

In addition to the monohydrate, a hemihydrate (2:1 ratio of 4-Hydroxybenzamide to water) has been identified. This form appears as an intermediate during the dehydration of the monohydrate. sci-hub.se Thermal analysis, such as Differential Scanning Calorimetry (DSC), shows that the monohydrate loses water in a two-step process. sci-hub.se The first step, occurring around 55 °C, corresponds to the transition from the 1:1 hydrate to the 2:1 hemihydrate. sci-hub.se The second step involves the loss of the remaining water to form the anhydrous phase. sci-hub.se While its existence is confirmed by techniques like X-ray powder diffraction (XRPD), detailed single-crystal structural data for the 2:1 hydrate is less available compared to the monohydrate and anhydrate. sci-hub.se

| Feature | Anhydrate researchgate.netresearchgate.net | Monohydrate (1:1) researchgate.netresearchgate.net | Hemihydrate (2:1) sci-hub.se |

| Stoichiometry | 1:0 (4-HBA:H₂O) | 1:1 (4-HBA:H₂O) | 2:1 (4-HBA:H₂O) |

| **Unit Cell Volume (ų) ** | 642.5 (3) | 746.7 (2) | Data not available |

| Key H-Bonds | O–H···O, N–H···O | O–H···O, N–H···O, O(water)–H···O | Data not available |

| Formation | Crystallization from acetone | Crystallization from water | Intermediate in dehydration of 1:1 hydrate |

This table provides a comparative overview of the different crystalline forms of 4-Hydroxybenzamide.

The incorporation of water molecules into the crystal lattice has a profound effect on the molecular packing of 4-Hydroxybenzamide. In the monohydrate, the packing can be described as a classic host-guest structure. researchgate.net The 4-Hydroxybenzamide (host) molecules arrange to form channels, which are then occupied by the water (guest) molecules. researchgate.net

These water molecules are not passive guests; they are integral to the crystal's stability, forming crucial hydrogen-bond bridges that link the host molecules in ways not possible in the anhydrous form. This bridging function of water leads to a completely different three-dimensional supramolecular assembly compared to the more compact arrangement found in the anhydrate, ultimately resulting in the observed differences in crystal density and other physical properties.

Conformational Molecular Diversity within Solid Forms

The incorporation of water molecules into the crystal lattice of 4-hydroxybenzamide induces significant changes in its solid-state structure, leading to conformational and packing differences when compared to its anhydrous form. The crystal structure of the monohydrate was determined and compared to the previously unpublished structure of the anhydrous form. researchgate.net

A key distinction lies in the hydrogen-bonding network. In the anhydrous crystal, intermolecular interactions consist of two N—H···O bonds and one O—H···O bond. researchgate.net The monohydrate form, however, features a more extensive network that includes the water molecule, comprising two N—H···O bonds, two O(water)—H···O bonds, and one O—H···O(water) bond. researchgate.netresearchgate.net This altered hydrogen bonding scheme directly impacts the molecular packing, resulting in a notable difference in the unit-cell volumes. The anhydrous form has a unit-cell volume of 642.5 (3) ų, whereas the monohydrate's unit cell is larger, at 746.7 (2) ų. researchgate.netresearchgate.net These structural variations underscore the molecular diversity that arises from the presence of water in the crystal lattice.

Phase Transitions and Thermodynamic Stability of Crystalline Phases

The stability of the different solid-state forms of 4-hydroxybenzamide is governed by thermodynamic principles, which can be elucidated by studying sublimation processes and crystal lattice energies.

Thermodynamic Characterization of Sublimation Processes

The sublimation thermodynamics for the anhydrous phase of 4-hydroxybenzamide have been determined by measuring the temperature dependence of its vapor pressure. acs.org These experiments yield critical thermodynamic parameters that describe the transition from the solid to the gaseous state. The standard Gibbs energy, enthalpy, and entropy of sublimation have been calculated, providing a quantitative measure of the energy required for this phase change. acs.org

The experimental values are summarized in the table below. acs.orgnist.gov

| Thermodynamic Parameter | Value | Units |

| ΔGsub° | 58.9 | kJ·mol−1 |

| ΔHsub298 | 117.8 ± 0.6 | kJ·mol−1 |

| ΔSsub298 | 198 ± 2 | J·mol−1·K−1 |

Interactive Data Table: Thermodynamic Parameters of Sublimation for Anhydrous 4-Hydroxybenzamide.

Determination of Crystal Lattice Energy Differences Between Hydrated and Anhydrous Forms

The crystal lattice energy, which is approximated by the enthalpy of sublimation, provides a direct measure of the strength of the intermolecular forces within a crystal. acs.org By comparing these energies for the hydrated and anhydrous forms, the stabilizing effect of water molecules in the crystal lattice can be quantified.

Calorimetric experiments have been used to determine the absolute crystal lattice energies for two hydrated forms (a 2:1 and a 1:1 hydrate) and to calculate the energy difference relative to the anhydrous phase. acs.org The results show that the inclusion of water molecules strengthens the crystal lattice. acs.org The difference in crystal lattice energy between the 2:1 hydrate and the anhydrous phase is 2.2 kJ·mol⁻¹, while for the 1:1 hydrate, the difference is 6.2 kJ·mol⁻¹. acs.org

| Crystalline Form | Sublimation Enthalpy (ΔHsub298) | Lattice Energy Difference from Anhydrous Form |

| Anhydrous | 117.8 ± 0.6 kJ·mol−1 acs.org | 0 kJ·mol−1 |

| 2:1 Hydrate | 120 ± 1 kJ·mol−1 acs.org | 2.2 kJ·mol−1 acs.org |

| 1:1 Hydrate | 124 ± 1 kJ·mol−1 acs.org | 6.2 kJ·mol−1 acs.org |

Interactive Data Table: Crystal Lattice Energies and Their Differences.

Assessment of Relative Thermodynamic Stability of Polymorphs and Hydrates

The relative thermodynamic stability of different crystalline phases can be assessed by comparing their crystal lattice energies. acs.org A higher lattice energy (or sublimation enthalpy) indicates a more stable crystal structure, as more energy is required to break the intermolecular bonds and transition the substance into the gas phase. libretexts.org

Based on the experimental data, the hydrated crystalline phases of 4-hydroxybenzamide are thermodynamically more stable than the anhydrous phase. acs.org The sublimation enthalpy of the anhydrous form is 117.8 ± 0.6 kJ·mol⁻¹, while the values for the 2:1 and 1:1 hydrates are higher, at 120 ± 1 kJ·mol⁻¹ and 124 ± 1 kJ·mol⁻¹, respectively. acs.org This demonstrates that the extensive hydrogen-bonding network facilitated by the water molecules, as described in section 3.2.3, results in a more stable crystal lattice. The 1:1 hydrate is the most stable of the three phases investigated. acs.org The thermodynamic stability relationship between polymorphs and hydrates is a critical factor, as the most stable crystalline form is generally preferred to prevent phase transformations during storage or processing. nih.gov

Supramolecular Chemistry and Cocrystallization Research Involving 4 Hydroxybenzamide

Role as a Coformer in Pharmaceutical Cocrystal Design

In pharmaceutical sciences, cocrystallization has emerged as a prominent strategy to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability, without altering their chemical structure. acs.org 4-Hydroxybenzamide (B152061) is frequently employed as a coformer—a molecule that crystallizes with an API to form a cocrystal. Its ability to form reliable hydrogen-bonded structures with various functional groups makes it an effective and versatile coformer. mdpi.comresearchgate.net

The selection of a suitable coformer is a critical step in cocrystal design, and 4-hydroxybenzamide is often chosen for its capacity to form well-defined supramolecular heterosynthons with APIs containing complementary functional groups like carboxylic acids, amides, or pyridines. saspublishers.com Researchers have successfully utilized 4-hydroxybenzamide to create new solid forms of various APIs, including sulfamethazine, nitrofurantoin, temozolomide, and carbamazepine. researchgate.net Its structural similarity to 4-hydroxybenzoic acid, another widely used coformer, allows for comparative studies on how subtle molecular changes influence the resulting crystal structures and their properties. mdpi.com The use of coformers like 4-hydroxybenzamide is a key aspect of a rational design approach to developing new pharmaceutical solid forms with improved characteristics. nih.gov

Cocrystal Screening Methodologies and Design Strategies

The initial stage of cocrystal development involves screening for potential coformers that will form a stable cocrystalline phase with the target molecule. Various experimental and computational methods are employed to efficiently identify successful API-coformer pairs.

Common experimental screening techniques include:

Solution-based methods : Slow evaporation from solution is a widely used technique where the API and coformer are dissolved in a common solvent, which is then allowed to evaporate gradually to yield crystals. nih.gov Another approach is the saturation temperature method, which measures the solubility of API-coformer mixtures to indicate the formation of a stable cocrystal. acs.org

Solid-based methods : Techniques like liquid-assisted grinding (LAG) involve milling the solid API and coformer with a small amount of liquid to facilitate cocrystal formation. nih.gov

Thermal methods : Differential Scanning Calorimetry (DSC) is used to screen for cocrystal formation by analyzing the thermal events (like melting and crystallization) of physical mixtures of the components. researchgate.netchemsrc.com A change in the melting point compared to the individual components can indicate cocrystal formation. biointerfaceresearch.com Thermal microscopy can also be used to visually observe these changes. researchgate.netchemsrc.com

These methods are often used in combination to provide a comprehensive screening process. A comparative study on hydroxybenzamides and benzoic acid derivatives confirmed the formation of six new cocrystals using DSC, thermal microscopy, and saturation temperature methods. researchgate.net

The interaction between carboxylic acids and amides is one of the most robust and predictable hydrogen bonding patterns in crystal engineering, forming a reliable acid-amide supramolecular heterosynthon. researchgate.netacs.org 4-Hydroxybenzamide has been extensively co-crystallized with a variety of carboxylic acids. Studies involving dicarboxylic acids, such as fumaric acid and adipic acid, have demonstrated the principle of synthon modularity, where predictable structural motifs can be constructed. researchgate.netresearchgate.net

In cocrystals with piroxicam, an anti-inflammatory drug, 4-hydroxybenzoic acid (a close analog of 4-hydroxybenzamide) was used as a coformer, resulting in two different polymorphic forms. acs.org Similarly, cocrystals of chlorzoxazone (B1668890) have been prepared with 4-hydroxybenzoic acid. rsc.org Research on benzamides and substituted benzoic acids has shown that the success of cocrystallization can be influenced by the electronic properties of the substituents on the benzoic acid. acs.org These studies provide a foundation for designing 4-hydroxybenzamide cocrystals with tailored structures and properties.

Beyond carboxylic acids, 4-hydroxybenzamide has been used as a coformer for other types of bioactive compounds. A notable example is its cocrystallization with nootropic agents from the racetam family. mdpi.com A study on a derivative of phenylpiracetam (PPAH) resulted in a cocrystal with 4-hydroxybenzamide, PPAH·HBD·(acetone solvate). mdpi.com The crystal structure revealed a complex interplay of different supramolecular synthons. mdpi.com

While direct cocrystals of 4-hydroxybenzamide with caffeine (B1668208) are less documented in the provided sources, the extensive research on caffeine cocrystals with the analogous 4-hydroxybenzoic acid suggests a strong potential for such systems. nus.edu.sgrsc.org For instance, cocrystallization attempts with caffeine and 4-hydroxybenzoic acid led to the discovery of new hydrated cocrystal forms. nus.edu.sg Given the functional similarities, these findings suggest that 4-hydroxybenzamide could be a viable coformer for caffeine and related compounds.

Characterization of Supramolecular Synthons in Cocrystals

Supramolecular synthons are the fundamental building blocks of crystal engineering, representing specific and reliable patterns of intermolecular interactions. saspublishers.com The analysis of these synthons in cocrystals of 4-hydroxybenzamide is crucial for understanding and predicting crystal packing. The molecule's amide and hydroxyl groups can participate in several key synthons.

The primary amide group of 4-hydroxybenzamide can form a robust centrosymmetric dimer through a pair of N-H···O hydrogen bonds, a motif known as the R²₂(8) homosynthon. This interaction is a common feature in the crystal structures of primary amides and is often observed in 4-hydroxybenzamide cocrystals. mdpi.com For example, in the cocrystal of 2-(4-phenyl-2-oxopyrrolidin-1-yl)-N'-isopropylideneacetohydrazide (PPAH) with 4-hydroxybenzamide (HBD), the HBD coformers create a hydrogen-bonded double chain where these amide-amide homosynthons are a primary feature. mdpi.com The persistence of this strong homosynthon, even in the presence of other competing functional groups, highlights its importance in directing the crystal architecture.

| Interaction Type | Synthon Notation | Description | Example Cocrystal |

| Amide-Amide Homodimer | R²₂(8) | A cyclic motif formed by two amide molecules through N-H···O hydrogen bonds. | PPAH · 4-Hydroxybenzamide mdpi.com |

In multicomponent systems, a hierarchy of hydrogen bond interactions often dictates the final structure. Besides the amide-amide dimer, 4-hydroxybenzamide participates in several other crucial hydrogen bonding patterns.

Acid-Amide Heterosynthon : When co-crystallized with carboxylic acids, the most anticipated interaction is the acid-amide heterosynthon, where the carboxylic acid's hydroxyl group donates a hydrogen to the amide's carbonyl oxygen (O-H···O), and one of the amide's N-H groups donates a hydrogen to the acid's carbonyl oxygen (N-H···O). acs.org This creates a robust and planar eight-membered ring structure. acs.org The formation of this heterosynthon is a primary driving force in cocrystals of benzamides with benzoic acid derivatives. researchgate.net

Other Heterosynthons : The hydroxyl group can also interact with other acceptors, such as the carbonyl oxygen of a racetam, while the amide group can form hydrogen bonds with carboxylic acids. mdpi.com The diversity of these synthons—including amide-amide, amide-acid, and hydroxyl-hydroxyl interactions—was observed in cocrystals of racetams with 4-hydroxybenzamide and 4-hydroxybenzoic acid. mdpi.com The competition and interplay between these different possible synthons determine the final supramolecular assembly.

| Interaction Type | Description | Donor Group | Acceptor Group | Example System |

| Acid-Amide | Forms a robust R²₂(8) heterosynthon. | Carboxylic Acid (-COOH) & Amide (-NH) | Amide (C=O) & Carboxylic Acid (C=O) | Hydroxybenzamides with Benzoic Acid Derivatives researchgate.netacs.org |

| Hydroxyl-Hydroxyl | Forms chains or dimers. | Hydroxyl (-OH) | Hydroxyl (-OH) | Phenylpiracetam · 4-Hydroxybenzoic Acid mdpi.com |

| Hydroxyl-Carbonyl | Links coformer to bioactive compound. | Hydroxyl (-OH) | Carbonyl (C=O) | PPAH · 4-Hydroxybenzamide mdpi.com |

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy (FTIR, FT-Raman) for Structural Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and characterizing the hydrogen bonding network within 4-Hydroxybenzamide (B152061) hydrate (B1144303). The presence of a water molecule in the crystal lattice of the hydrate form introduces distinct vibrational features compared to the anhydrous form, particularly in the regions associated with O-H and N-H stretching and bending modes.

The FTIR and FT-Raman spectra of 4-Hydroxybenzamide are characterized by vibrations of the phenyl ring, the amide group, and the hydroxyl group. The water molecule in the hydrate participates in the hydrogen-bonding network, which can lead to shifts in the vibrational frequencies of the functional groups involved in these interactions. For instance, the O-H stretching vibrations of the phenolic hydroxyl group and the water molecule, as well as the N-H stretching vibrations of the amide group, are particularly sensitive to their local environment.

Key Vibrational Modes and the Influence of Hydration:

O-H and N-H Stretching: In the high-frequency region of the spectra (typically 3000-3600 cm⁻¹), the stretching vibrations of the phenolic O-H group, the amide N-H bonds, and the water molecule's O-H bonds are observed. The formation of hydrogen bonds in the hydrate crystal structure typically leads to a red-shift (lower frequency) and broadening of these bands compared to the gas phase or in non-polar solvents. The specific positions of these bands provide valuable information about the strength and nature of the hydrogen bonds.

C=O Stretching (Amide I band): The amide I band, primarily associated with the C=O stretching vibration, is a strong and characteristic absorption in the IR spectrum, usually appearing in the range of 1630-1695 cm⁻¹. Its position is sensitive to hydrogen bonding. In the hydrated form, the carbonyl oxygen can act as a hydrogen bond acceptor for the water molecule, which would typically result in a shift to a lower wavenumber compared to the anhydrous form where such an interaction is absent.

N-H Bending (Amide II band): The amide II band, resulting from a coupling of the N-H in-plane bending and C-N stretching vibrations, is found between 1510 and 1580 cm⁻¹. This band is also influenced by hydrogen bonding.

Aromatic C-H and C=C Stretching: Vibrations associated with the benzene (B151609) ring, such as C-H stretching (around 3000-3100 cm⁻¹) and C=C stretching (around 1400-1600 cm⁻¹), provide a characteristic fingerprint of the aromatic system.

C-O Stretching: The stretching vibration of the phenolic C-O bond is typically observed in the 1200-1300 cm⁻¹ region.

A detailed assignment of the principal vibrational frequencies for 4-Hydroxybenzamide provides a basis for understanding the impact of hydration.

Table 1: Tentative Vibrational Assignments for 4-Hydroxybenzamide

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | 3200 - 3600 | Stretching vibration of the phenolic hydroxyl group and water molecule. Broadening and shifts indicate hydrogen bonding. |

| ν(N-H) | 3100 - 3500 | Symmetric and asymmetric stretching vibrations of the amide group. Sensitive to hydrogen bonding. |

| ν(C=O) (Amide I) | 1630 - 1695 | Stretching vibration of the carbonyl group in the amide. Its position is a key indicator of hydrogen bonding interactions. |

| δ(N-H) (Amide II) | 1510 - 1580 | In-plane bending of the N-H bond coupled with C-N stretching. |

| ν(C=C) | 1400 - 1600 | Stretching vibrations of the aromatic ring. |

| ν(C-O) | 1200 - 1300 | Stretching vibration of the phenolic C-O bond. |

Note: The exact wavenumbers can vary depending on the physical state (solid, solution) and the specific crystalline form (anhydrous vs. hydrate).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural elucidation of 4-Hydroxybenzamide hydrate, providing detailed information about the connectivity and chemical environment of atoms.

In solution, the ¹H NMR spectrum of 4-Hydroxybenzamide reveals distinct signals for the aromatic protons, the amide protons, and the phenolic hydroxyl proton. The chemical shifts of these protons are influenced by the solvent due to variations in hydrogen bonding and solvent polarity. The presence of water in a sample of this compound would be observable in the ¹H NMR spectrum, although rapid exchange with residual water in the solvent can sometimes lead to a broad, single peak for all exchangeable protons (OH and NH₂).

The aromatic region of the spectrum typically shows two doublets, corresponding to the protons ortho and meta to the hydroxyl group, respectively, characteristic of a 1,4-disubstituted benzene ring. The integration of these signals confirms the number of protons in each chemical environment.

Table 2: Representative ¹H NMR Chemical Shifts (δ) for 4-Hydroxybenzamide in Different Solvents

| Proton Assignment | DMSO-d₆ (ppm) | D₂O (ppm) | CDCl₃ (ppm) |

|---|---|---|---|

| Aromatic H (ortho to -OH) | 6.81 | 6.95 | 6.85 |

| Aromatic H (meta to -OH) | 7.77 | 7.73 | 7.60 |

| -OH | 10.0 | - (exchanges with D₂O) | 3.63 |

| -NH₂ | 7.12 and 7.76 (broad) | - (exchanges with D₂O) | - |

Note: The chemical shifts are approximate and can vary based on concentration and experimental conditions. In D₂O, the acidic protons of the hydroxyl and amide groups exchange with deuterium, and their signals are typically not observed.

Solid-state NMR (ssNMR) is particularly valuable for studying the structure and dynamics of this compound in its crystalline form. Unlike solution-state NMR, ssNMR provides information about the molecule's conformation and packing in the solid state. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of less abundant nuclei like ¹³C and ¹⁵N.

For this compound, ¹³C ssNMR can distinguish between the different carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons, and the carbon bearing the hydroxyl group. The chemical shifts are sensitive to the local crystalline environment, and thus can be used to identify different polymorphic forms or the presence of a hydrate.

¹⁵N ssNMR, although more challenging due to the low natural abundance of the ¹⁵N isotope, can provide direct insight into the hydrogen-bonding environment of the amide nitrogen. The presence of the water molecule and its interaction with the amide group would be expected to influence the ¹⁵N chemical shift.

Furthermore, advanced ssNMR experiments can probe the dynamics of the molecule, such as the motion of the water molecule within the crystal lattice and the reorientation of the aromatic ring. This information is crucial for understanding the stability and physical properties of the hydrated crystal form. While specific ssNMR data for this compound is not widely available, the technique holds significant potential for its detailed structural characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Band Gap Energy Determination

UV-Vis spectroscopy probes the electronic transitions within a molecule. For 4-Hydroxybenzamide, the absorption of UV light promotes electrons from lower energy molecular orbitals (HOMO - Highest Occupied Molecular Orbital) to higher energy ones (LUMO - Lowest Unoccupied Molecular Orbital). The chromophore in this molecule is the substituted benzene ring, and the electronic transitions are typically of the π → π* type.

The position of the maximum absorption (λmax) is sensitive to the solvent polarity. In polar solvents, hydrogen bonding can stabilize the ground and excited states to different extents, leading to a shift in the absorption maximum (solvatochromism). For 4-Hydroxybenzamide, an increase in solvent polarity is expected to cause a red shift (bathochromic shift) in the λmax due to the stabilization of the more polar excited state.

Table 3: UV-Vis Absorption Maxima (λmax) of 4-Hydroxybenzamide in Different Solvents

| Solvent | λmax (nm) |

|---|---|

| Methanol | ~255 |

| Ethanol | ~257 |

| Water | ~258 |

Note: These are approximate values and can be influenced by pH and concentration.

The optical band gap energy (Eg) of this compound can be estimated from the onset of its UV-Vis absorption spectrum using the Tauc plot method. The relationship between the absorption coefficient (α), the photon energy (hν), and the band gap energy is given by the Tauc equation:

(αhν)n = A(hν - Eg)

where A is a constant and the exponent 'n' depends on the nature of the electronic transition (n=2 for a direct transition and n=1/2 for an indirect transition). By plotting (αhν)n against hν and extrapolating the linear portion of the curve to the energy axis, the band gap energy can be determined. This value is crucial for understanding the electronic properties and potential applications of the material in areas such as optoelectronics.

Computational Chemistry and Theoretical Modeling Studies of 4 Hydroxybenzamide Hydrate

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of many-body systems, such as molecules and crystals. For 4-Hydroxybenzamide (B152061) hydrate (B1144303), DFT applications would be instrumental in elucidating its fundamental chemical and physical properties. However, a review of the current scientific literature indicates a lack of specific DFT studies focused exclusively on the hydrated form of 4-Hydroxybenzamide. The following sections describe the potential applications and the type of insights that could be gained from such studies.

Quantum Chemical Optimization of Molecular Geometry

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation. For 4-Hydroxybenzamide hydrate, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles for the 4-Hydroxybenzamide molecule and the associated water molecule(s), as well as their relative orientation within the crystal unit cell. This process seeks to find the coordinates on the potential energy surface where the net forces on all atoms are zero.

Such a study would typically employ a specific DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation. The resulting optimized geometry would provide a theoretical model of the compound's structure in the gas phase or in a simulated crystalline environment, which could then be compared with experimental data from X-ray diffraction to validate the computational method.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT) (Note: No specific literature data is available for these theoretical calculations on the hydrate. This table illustrates the typical data generated from such a study.)

| Parameter | Bond/Angle | Theoretical Value (Å or °) |

|---|---|---|

| Bond Length | C-O (hydroxyl) | Data not available |

| C=O (amide) | Data not available | |

| C-N (amide) | Data not available | |

| Bond Angle | O-C-C | Data not available |

| C-C-N | Data not available |

Prediction of Frontier Molecular Orbital Energies (HOMO-LUMO) and Band Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies is the HOMO-LUMO gap, a key indicator of molecular stability and reactivity. wikipedia.org

A DFT study on this compound would calculate these orbital energies. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more polarizable and reactive. wikipedia.orgnih.gov These calculations would help in understanding the charge transfer interactions that can occur within the molecule and with its environment.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Note: No specific literature data is available for these theoretical calculations on the hydrate. This table illustrates the typical data generated from such a study.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Analysis of Molecular Electrostatic Potential (MEP) and Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP surface is color-coded to indicate different potential values: red regions represent negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). Green areas represent neutral potential.

For this compound, an MEP analysis would reveal the electron-rich areas around the oxygen atoms of the carbonyl and hydroxyl groups, and the electron-deficient areas around the hydrogen atoms of the amide and hydroxyl groups. This information is crucial for understanding its intermolecular interactions, particularly hydrogen bonding, which is fundamental to its crystal structure and its interactions with biological macromolecules.

Theoretical Calculation of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)

Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a common approach used with DFT to calculate the NMR shielding tensors. nih.gov These theoretical values can then be correlated with experimental NMR data to aid in the assignment of spectral peaks and to confirm molecular structures.

A theoretical study of this compound would involve optimizing its geometry and then performing GIAO calculations to predict the ¹H and ¹³C NMR chemical shifts. By comparing the calculated shifts with experimental spectra, researchers can gain detailed insights into the electronic environment of each atom within the hydrated structure. Currently, there are no specific GIAO NMR calculation studies published for this compound.

Quantum Chemical Calculations for Conformational Analysis in Crystalline States

While DFT calculations often start with a single molecule, understanding the properties of a crystalline solid like this compound requires an analysis of the molecule's conformation within the crystal lattice and the network of intermolecular interactions. The crystal structure of 4-Hydroxybenzamide monohydrate was first determined by Kashino et al. in 1991. researchgate.netresearchgate.net

In the monohydrate, the water molecule plays a crucial role in the hydrogen-bonding network. Unlike the anhydrous form, which features extensive hydrogen bonds between the 4-Hydroxybenzamide molecules themselves, the hydrate's structure is mediated by the water molecule. researchgate.netresearchgate.net The hydrogen bonding in the monohydrate involves:

Two N-H···O bonds. researchgate.netresearchgate.net

Two O(water)-H···O bonds. researchgate.netresearchgate.net

One O-H···O(water) bond. researchgate.netresearchgate.net

Table 3: Hydrogen Bond Interactions in 4-Hydroxybenzamide Monohydrate Crystal (Based on the description from Hansen, L. K., Perlovich, G. L., & Bauer-Brandl, A. (2007).) researchgate.netresearchgate.net

| Donor | Acceptor | Type of Interaction |

|---|---|---|

| Amide (N-H) | Oxygen (amide/hydroxyl) | N-H···O |

| Water (O-H) | Oxygen (amide/hydroxyl) | O(water)-H···O |

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential in drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule with its biological target.

While 4-Hydroxybenzamide itself is a simple molecule, its derivatives are of interest in medicinal chemistry. Molecular docking studies could be performed to investigate the potential interactions of this compound with various protein targets. Such a study would involve:

Obtaining the 3D structure of the target protein from a database like the Protein Data Bank.

Preparing the 3D structure of this compound as the ligand.

Using docking software to place the ligand into the protein's binding site and score the different poses based on binding energy.

The results would predict the binding mode, identify key interactions (like hydrogen bonds and hydrophobic interactions), and estimate the binding affinity. This information could guide the design of new derivatives with improved biological activity. To date, specific molecular docking studies featuring this compound as the ligand have not been reported in the scientific literature. Studies on related hydrated molecules, however, demonstrate the utility of this approach in understanding how the presence of a water molecule can mediate or alter the interaction with a protein's active site. nih.gov

Table 4: Compound Names

| Compound Name |

|---|

| 4-Hydroxybenzamide |

| This compound |

Binding Energy Computations with Biological Receptors

The binding energy is a critical thermodynamic parameter that quantifies the strength of the interaction between a ligand, such as 4-hydroxybenzamide, and its biological target. A more negative binding free energy (ΔG) indicates a more stable complex and a higher binding affinity. Computational methods, particularly molecular docking and more rigorous techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), are commonly used to estimate these energies. nih.govnih.gov These calculations consider various energetic contributions, including van der Waals forces, electrostatic interactions, and the energy associated with desolvating the ligand and the receptor's binding site.

In a study investigating the binding of 4-hydroxybenzoic acid to HSA, thermodynamic parameters were determined using fluorescence spectroscopy, which can be correlated with computational predictions. The negative Gibbs free energy (ΔG) values obtained in such studies indicate a spontaneous binding process. nih.gov The enthalpy (ΔH) and entropy (ΔS) changes provide further details about the nature of the binding forces. A negative ΔH suggests that the binding is an exothermic process, often driven by hydrogen bonds and van der Waals interactions. nih.gov

The following interactive table presents the thermodynamic data for the binding of the related compound, 4-hydroxybenzoic acid, to Human Serum Albumin at a physiological pH of 7.4. This data serves as an illustrative example of the parameters that would be computed for this compound.

| Thermodynamic Parameter | Value at 298 K (25 °C) | Value at 310 K (37 °C) | Unit |

|---|---|---|---|

| Binding Constant (Kb) | 1.15 (± 0.04) x 104 | 0.96 (± 0.03) x 104 | L·mol-1 |

| Gibbs Free Energy (ΔG) | -23.17 | -23.71 | kJ·mol-1 |

| Enthalpy Change (ΔH) | -13.43 | kJ·mol-1 | |

| Entropy Change (ΔS) | 32.70 | J·mol-1·K-1 |

Note: The data presented is for the binding of 4-hydroxybenzoic acid to Human Serum Albumin, as a proxy for this compound due to the absence of direct studies on the latter. nih.gov

Identification of Key Hydrogen Bonding Interactions in Receptor Binding

Hydrogen bonds are among the most critical non-covalent interactions that determine the specificity and stability of a ligand within a protein's binding pocket. youtube.com These interactions occur between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. youtube.com For this compound, both the phenolic hydroxyl group and the amide group are capable of acting as hydrogen bond donors and acceptors, making them pivotal in molecular recognition.

Molecular docking and molecular dynamics simulations are powerful tools for visualizing and analyzing these interactions. nih.govnih.gov These methods can predict the optimal orientation of the ligand in the active site and identify specific amino acid residues that participate in hydrogen bonding. The analysis of these interactions is crucial for understanding the basis of a compound's biological activity and for guiding the design of more potent analogs.

In the case of 4-hydroxybenzamide, the hydroxyl group's hydrogen can act as a donor to an acceptor group on an amino acid side chain (e.g., the carbonyl oxygen of aspartate or glutamate). The oxygen of the hydroxyl group can also act as a hydrogen bond acceptor. Similarly, the amide group offers a hydrogen donor (N-H) and an acceptor (C=O) site. The water molecule in the hydrate form can also mediate bridging hydrogen bonds between the ligand and the receptor.

Biological Activity and Pharmacological Research Perspectives on 4 Hydroxybenzamide and Its Derivatives

Antimicrobial Activity Investigations

Derivatives of 4-hydroxybenzamide (B152061) have been a focal point of antimicrobial research, showing a broad spectrum of activity against bacteria, fungi, and viruses.

The antibacterial potential of 4-hydroxybenzamide derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. Studies have synthesized and evaluated various amide derivatives, revealing that certain structural modifications can significantly enhance their efficacy.

For instance, a study on N-benzamide derivatives found that compound 5a (N-(phenyl)-4-hydroxybenzamide) exhibited excellent activity against Bacillus subtilis and Escherichia coli, with minimum inhibitory concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Similarly, compounds 6b (N-(4-methylphenyl)-3-hydroxybenzamide) and 6c (N-(4-bromophenyl)-3-hydroxybenzamide) showed notable activity against the same bacterial strains. nanobioletters.com The mechanism of action is thought to involve penetration of the bacterial cell wall. nanobioletters.com

Further research into hydrazide derivatives, such as N'-(4-Fluorobenzylidene)-4-hydroxybenzohydrazide and N'-(3-Bromobenzylidene)-4-hydroxybenzohydrazide , also confirmed antibacterial properties. researchgate.net These compounds, which contain azometin and hydroxyl groups, are believed to derive their antimicrobial activity from these key pharmacophores. researchgate.net Another benzamide (B126) FtsZ inhibitor, TXH9179 , has shown superior potency against a wide range of clinical isolates of methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA), including strains resistant to vancomycin (B549263) and linezolid. nih.gov

| Compound Derivative | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| N-(phenyl)-4-hydroxybenzamide (5a) | Bacillus subtilis | MIC | 6.25 µg/mL | nanobioletters.com |

| N-(phenyl)-4-hydroxybenzamide (5a) | Escherichia coli | MIC | 3.12 µg/mL | nanobioletters.com |

| N-(4-methylphenyl)-3-hydroxybenzamide (6b) | E. coli & B. subtilis | Zone of Inhibition | 24 mm | nanobioletters.com |

| N-(4-bromophenyl)-3-hydroxybenzamide (6c) | E. coli & B. subtilis | MIC | 3.12 µg/mL (E.coli), 6.25 µg/mL (B.subtilis) | nanobioletters.com |

| N'-(3-bromobenzylidene)-4-hydroxybenzohydrazide | Escherichia coli | MIC | 31.3 ppm | researchgate.net |

| TXH9179 | MSSA & MRSA isolates | MIC | 4-fold more potent than TXA707 | nih.gov |

The exploration of 4-hydroxybenzamide derivatives has also extended to their antifungal capabilities. These compounds have shown promise against a variety of fungal pathogens. For example, a newly discovered aminobenzamide derivative, fusaribenzamide A , isolated from the endophytic fungus Fusarium sp., demonstrated significant antifungal activity against Candida albicans. phcog.com Its MIC value was 11.9 μ g/disc , showing considerable potency when compared to the standard antifungal nystatin. phcog.com

Research has shown that the presence of a hydroxyl group in the aromatic ring of benzaldehyde (B42025) derivatives can increase their antifungal activity, likely by disrupting cellular antioxidation processes. nih.gov Furthermore, a hydrophilic analogue, 1-O-(4-hydroxybenzoyl)-glycerol , has displayed antimicrobial activity against Saccharomyces cerevisiae and Fusarium culmorum, with its efficacy at lower concentrations being comparable to or even higher than commercially used parabens against certain microbes. researchgate.net Nicotinamide derivatives have also been identified as potent and broad-spectrum antifungal agents, with compounds like 2-amino-N-(3-isopropylphenyl)nicotinamide (16g) showing activity against fluconazole-sensitive and resistant Candida strains. nih.gov

| Compound Derivative | Fungal Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Fusaribenzamide A | Candida albicans | MIC | 11.9 µg/disc | phcog.com |

| 1-O-(4-hydroxybenzoyl)-glycerol | Saccharomyces cerevisiae | Inhibitory Activity | Comparable to commercial parabens | researchgate.net |

| 1-O-(4-hydroxybenzoyl)-glycerol | Fusarium culmorum | Inhibitory Activity | Comparable to commercial parabens | researchgate.net |

| 2-amino-N-(3-isopropylphenyl)nicotinamide (16g) | Fluconazole-resistant Candida strains | MIC | 0.125–1 µg/mL | nih.gov |

Investigations into the antiviral properties of 4-hydroxybenzamide derivatives have yielded promising results against several viruses. A benzamide derivative designated AH0109 has been identified as a potent inhibitor of HIV-1. nih.govnih.gov It exhibits an 50% effective concentration (EC50) of 0.7 μM in HIV-1-susceptible CD4(+) T cells. nih.govnih.gov The mechanism of AH0109 involves the significant inhibition of both HIV-1 reverse transcription and the nuclear import of viral cDNA. nih.gov Notably, this compound is also effective against HIV-1 strains that are resistant to common antiretroviral drugs. nih.gov

In another study, a series of 4-(2-nitrophenoxy)benzamide derivatives were designed and synthesized to target deubiquitinase (DUB) enzymes, which are crucial for the replication of viruses such as Adenovirus, HSV-1, and coxsackievirus. rsc.org The in vitro screening of these compounds revealed strong antiviral activities, with IC50 values ranging from 10.22 to 44.68 μM against these viruses. rsc.org

| Compound Derivative | Virus | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| AH0109 | HIV-1 | EC50 | 0.7 µM | nih.govnih.gov |

| 4-(2-nitrophenoxy)benzamide derivative (8c) | Adenovirus | IC50 | Potent activity within 10.22-44.68 μM range | rsc.org |

| 4-(2-nitrophenoxy)benzamide derivative (8d) | HSV-1 | IC50 | Potent activity within 10.22-44.68 μM range | rsc.org |

| 4-(2-nitrophenoxy)benzamide derivative (10b) | Coxsackievirus | IC50 | Potent activity within 10.22-44.68 μM range | rsc.org |

Cardiovascular System Modulation

Beyond their antimicrobial effects, certain derivatives of 4-hydroxybenzamide have been shown to modulate the cardiovascular system, particularly in the context of injury from ischemia-reperfusion.

Ischemia-reperfusion (I/R) injury is a significant cause of damage to cardiac tissue following events like a myocardial infarction. Research indicates that 4-hydroxybenzamide derivatives can offer cardioprotective effects. In isolated rat heart models, a novel benzamide derivative was shown to reduce the infarct size compared to a control group. academicjournals.org This suggests a direct protective effect on the myocardium during I/R events. academicjournals.org

A related compound, 4-hydroxybenzaldehyde (B117250), has been studied for its neuroprotective effects in cerebral ischemia-reperfusion, which shares mechanistic similarities with cardiac I/R. nih.gov This compound demonstrates significant resistance to antioxidant stress both in vitro and in vivo. nih.gov Its mechanism involves clearing reactive oxygen species (ROS) and reducing levels of peroxidation products like malondialdehyde and 4-hydroxy-2-nonenal in ischemic tissue. nih.gov This action helps to protect the integrity of the blood-brain barrier from oxidative damage. nih.gov Similarly, another compound, 3-bromo-4,5-dihydroxybenzaldehyde (BDB) , protects against myocardial I/R injury by attenuating oxidative stress and mitochondrial dysfunction. frontiersin.org It achieves this by activating the Akt-PGC1α-Sirt3 pathway. frontiersin.org

A specific molecular pathway has been identified for a 4-hydroxy-furanyl-benzamide derivative in modulating cardiovascular function. researchgate.net Studies using an isolated rat heart model demonstrated that this derivative decreases both the infarct area and left ventricular pressure. researchgate.net

Anticonvulsant and Antioxidant Activity Research

Derivatives of 4-hydroxybenzamide have been a subject of investigation for their potential therapeutic applications, particularly in the realm of neurological disorders. Research has highlighted their promise as both anticonvulsant and antioxidant agents. The antioxidant capacity of these compounds is often linked to their phenolic structure, which allows them to scavenge free radicals and reduce oxidative stress, a key factor in the pathophysiology of many diseases, including epilepsy. mdpi.comrupahealth.com Oxidative stress following prolonged seizures can contribute to neuronal damage, and the introduction of antioxidant compounds may play a role in mitigating these effects. semanticscholar.org

Studies have explored various substituted benzamide and hydroxybenzamide derivatives for their ability to protect against seizures. For instance, a series of DL-hydroxybenzenamides were synthesized and tested for anticonvulsant properties. nih.gov Certain compounds within this series, particularly those incorporating a bromine atom in the phenyl ring, demonstrated significant activity in seizures induced by pentylenetetrazol, with potency comparable to the reference drug phenobarbital. nih.gov Similarly, isatin-based derivatives containing a benzamide structure have shown favorable protection in both maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) induced seizure models in mice, suggesting their potential as lead compounds for new anticonvulsant drugs. researchgate.net The antioxidant activity of related phenolic acids, such as 4-hydroxybenzoic acid (4-HBA), is attributed to their ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cellular components like lipids, proteins, and DNA from damage. mdpi.com

The dual action of these compounds as both antioxidants and anticonvulsants presents a compelling area for further research. The generation of reactive oxygen species is believed to be involved in seizure initiation, and compounds that can counteract this process may offer a novel therapeutic strategy. semanticscholar.org

Table 1: Anticonvulsant Activity of Selected Hydroxybenzenamide Derivatives

| Compound | Chemical Name | Anticonvulsant Model | Observation |

| 4 | DL-2-hydroxy-2-(3'-bromophenyl)butyramide | Pentylenetetrazol-induced seizures | Exhibited significant activity, similar to phenobarbital. nih.gov |

| 5 | DL-2-hydroxy-2-(4'-bromophenyl)butyramide | Pentylenetetrazol-induced seizures | Exhibited significant activity, similar to phenobarbital. nih.gov |

| 9 | DL-3-hydroxy-3-(4'-bromophenyl)pentanamide | Pentylenetetrazol-induced seizures | Exhibited significant activity, similar to phenobarbital. nih.gov |

| 11 | DL-4-hydroxy-4-(4'-bromophenyl)hexanamide | Pentylenetetrazol-induced seizures | Exhibited significant activity, similar to phenobarbital. nih.gov |

| 4j, 4k, 4l | Methoxylated (Z)-4-((2-oxoindolin-3-ylidene)amino)-N-phenylbenzamide derivatives | Maximal Electroshock Seizure (MES) | Showed significant anti-seizure activity. researchgate.net |

Anti-inflammatory Properties

The anti-inflammatory effects of 4-hydroxybenzamide and its related structures, particularly 4-hydroxybenzoic acid (4-HBA), are a significant area of pharmacological research. These compounds have been shown to modulate key pathways involved in the inflammatory response. One of the primary mechanisms identified is the inhibition of the NLRP3 inflammasome. nih.gov 4-HBA exerts this anti-inflammatory effect by suppressing the activation of the NLRP3 inflammasome, partly through its intrinsic antioxidant properties that decrease the production of reactive oxygen species (ROS), which are known activators of this complex. nih.gov

Furthermore, 4-HBA has been observed to reduce systemic inflammation by lowering the levels of the pro-inflammatory cytokine IL-1β. nih.gov It also promotes a more balanced immune response by increasing the mRNA and serum levels of the anti-inflammatory cytokine IL-10. nih.gov Research on other derivatives, such as N-(2-bromo-phenyl)-2-hydroxy-benzamide, has also demonstrated anti-inflammatory activity. rupahealth.com The in vitro anti-inflammatory potential of these derivatives was evaluated using a proteinase inhibition assay, where they showed superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid. nih.gov This suggests that the benzamide scaffold is a promising backbone for the development of new anti-inflammatory agents.

The mechanism of action for these compounds often involves the modulation of critical signaling pathways. For 4-HBA, its anti-inflammatory and antitumor effects have been linked to its influence on pathways such as PI3K/Akt, MAPK3, and STAT3. nih.gov

Neuropharmacological Studies

The neuroprotective potential of 4-hydroxybenzoic acid (HBA) and its derivatives has been investigated in various contexts of neuronal damage. These compounds exhibit protective effects against different stressors that contribute to neurodegeneration. nih.gov One key mechanism is the mitigation of oxidative stress. Both HBA and its related compound, protocatechuic acid (PCA), have been shown to protect primary cultures of cerebellar granule neurons from oxidative stress induced by hydrogen peroxide. nih.govresearchgate.net

In the context of excitotoxicity, a phenomenon involving neuronal damage from excessive stimulation by neurotransmitters like glutamate (B1630785), HBA has demonstrated a unique protective role. nih.govresearchgate.net Studies have shown that HBA can protect cerebellar granule neurons from glutamate-induced damage, a finding that was not observed with the structurally similar PCA under the same conditions. nih.govresearchgate.net This suggests a specific mechanism of action for HBA in counteracting excitotoxic cell death pathways. nih.gov

Another avenue of neuroprotection involves the inhibition of protein aggregation, which is a hallmark of several neurodegenerative diseases. 4-HBA has been found to inhibit the aggregation and propagation of α-synuclein, a protein centrally implicated in the pathogenesis of Parkinson's disease. mdpi.com By reducing the formation of toxic α-synuclein aggregates and interfering with their spread between cells, 4-HBA demonstrates a potential disease-modifying activity. mdpi.com Furthermore, benzyloxy benzamide derivatives have been identified as potent neuroprotective agents against ischemic stroke, a condition involving significant neuronal damage. nih.gov

The neuropharmacological effects of 4-hydroxybenzamide derivatives are also mediated through their interaction with specific neurotransmitter receptors. Research has identified certain derivatives as potent antagonists of the N-methyl-D-aspartate (NMDA) receptor. nih.gov For example, the compound CJ-036878, which is N-(3-phenethoxybenzyl)-4-hydroxybenzamide, was developed as a potent NMDA receptor antagonist. nih.gov The NMDA receptor is a crucial ionotropic glutamate receptor involved in fast excitatory neurotransmission, and its overactivation can lead to excitotoxicity and neuronal cell death. nih.govnih.gov Antagonizing this receptor is a key strategy for neuroprotection in conditions like ischemic stroke. nih.gov

In addition to the glutamate system, derivatives of 4-hydroxybenzamide have been shown to interact with the GABAergic system. The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of inhibitory responses in the central nervous system. nih.govmdpi.com A study on 4-hydroxybenzaldehyde (4-HB), a related compound, demonstrated that at high concentrations (101.7 μM), it could reduce the GABA-induced chloride current in GABA-A receptors expressed in Xenopus oocytes. nih.gov This suggests a potential inhibitory or modulatory effect on GABAergic responses, which could have implications for conditions like epilepsy where GABAergic function is critical. nih.gov The modulation of neurotransmitter release is a fundamental mechanism by which drugs affect brain function, and opioid receptors, for example, generally act to reduce neurotransmitter release presynaptically. wisdomlib.org The interaction of 4-hydroxybenzamide derivatives with these and other receptor systems, such as dopamine (B1211576) receptors, represents an active area of research for developing novel therapeutics for neurological and psychiatric disorders. nih.gov

Enzyme Inhibition Studies (e.g., Laccase)

4-Hydroxybenzamide and its related phenolic structures have been studied for their interactions with various enzymes, with significant findings in the context of laccase. Laccases are copper-containing oxidoreductase enzymes that can oxidize a wide range of phenolic and non-phenolic compounds, making them relevant in various biological and biotechnological processes. mdpi.com

Research has shown that 4-hydroxybenzoic acid (4-HBA) can act as a substrate for laccase, undergoing enzyme-mediated oligomerization. nih.gov The enzymatic oxidative coupling of the dimers formed from 4-HBA occurs more rapidly than the initial oxidation of the monomer, indicating they are highly reactive intermediates that are efficiently polymerized. nih.gov This reactivity is crucial for applications such as the enzymatic grafting of phenols onto surfaces. nih.gov